molecular formula C16H18O4 B2807865 Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate CAS No. 384363-77-3

Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2807865
CAS No.: 384363-77-3
M. Wt: 274.316
InChI Key: RXARWFPBOSBXMO-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl ester at position 3, a methyl group at position 2, and a prenyl ether (3-methylbut-2-en-1-yl) substituent at position 5 of the benzofuran core.

Properties

IUPAC Name

methyl 2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-10(2)7-8-19-12-5-6-14-13(9-12)15(11(3)20-14)16(17)18-4/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXARWFPBOSBXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC=C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps One common method starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions

The ether linkage is introduced by reacting the benzofuran derivative with 3-methylbut-2-en-1-ol under conditions that promote ether formation, such as the presence of a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents that are easier to handle on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or ether linkages. Reagents such as alkyl halides and strong bases are commonly used in these reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base like NaOH or KOH.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving esterases and oxidases.

    Industry: Used in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes that recognize ester or ether linkages, leading to hydrolysis or other metabolic transformations. The benzofuran ring can also participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with three analogs from the evidence, focusing on substituent effects, molecular properties, and inferred reactivity:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Functional Groups Inferred Properties
Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate (Target) 3-Methylbut-2-en-1-yl ether C₁₆H₁₈O₄* 274.31 g/mol Prenyl ether, methyl ester High lipophilicity; potential for enhanced bioavailability
Methyl 2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate 3-Nitrobenzoyl ester C₁₈H₁₃NO₇ 355.30 g/mol Nitrobenzoyl ester, methyl ester Electron-withdrawing nitro group; increased reactivity in nucleophilic substitutions
2-Methoxyethyl 2-methyl-5-(5-nitrofuran-2-carbonyl)oxy-1-benzofuran-3-carboxylate 5-Nitrofuran-2-carbonyl ester C₁₉H₁₈N₂O₉ 418.36 g/mol Nitrofuran ester, methoxyethyl ester Nitrofuran moiety may confer antimicrobial activity
Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate Phenylsulfonylamino group C₂₀H₂₁NO₅S 387.45 g/mol Sulfonamide, butyl ester Hydrogen-bonding capacity; potential protease inhibition

*Calculated based on benzofuran core (C₉H₆O₃) + substituents.

Key Structural and Functional Comparisons:

  • Lipophilicity : The prenyl ether in the target compound likely increases lipophilicity compared to the polar nitrobenzoyl () and sulfonamide () groups. This property may enhance cellular uptake in biological systems.
  • Reactivity : The nitro group in ’s compound is strongly electron-withdrawing, which could stabilize negative charges or facilitate electrophilic aromatic substitution reactions. In contrast, the prenyl ether’s allyl system may participate in cyclization or oxidation reactions.
  • Biological Activity: The nitrofuran substituent in ’s compound is associated with antimicrobial and antiparasitic activity, while the sulfonamide in ’s derivative is common in enzyme inhibitors (e.g., carbonic anhydrase or protease inhibitors). The target compound’s prenyl group may align with terpenoid-like bioactivity.

Research Implications and Limitations

While direct experimental data for the target compound are absent in the provided evidence, structural comparisons highlight critical trends:

  • Synthetic Flexibility : The benzofuran-3-carboxylate scaffold allows modular substitution, enabling tailored physicochemical and biological properties.
  • Need for Experimental Validation : Computational modeling (e.g., docking studies) and spectroscopic characterization (e.g., X-ray crystallography using tools like SHELX or visualization via ORTEP ) are recommended to validate inferred properties.

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